molecular formula C12H15ClN4O B11723326 (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride

(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B11723326
M. Wt: 266.73 g/mol
InChI Key: IWLXAKMOKVHZFB-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride is a small-molecule compound featuring a benzimidazole core linked to a piperazine moiety via a carbonyl group, with a hydrochloride salt enhancing its solubility. This structure is pivotal in medicinal chemistry due to its dual heterocyclic system, which enables interactions with biological targets such as enzymes and receptors. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology and neurodegenerative diseases .

Properties

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

3H-benzimidazol-5-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C12H14N4O.ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;/h1-2,7-8,13H,3-6H2,(H,14,15);1H

InChI Key

IWLXAKMOKVHZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation via Condensation Reactions

The benzimidazole ring is typically synthesized by condensing o-phenylenediamine with carbonyl-containing substrates. For example, 5-(4-methylpiperazin-1-yl)-2-nitroaniline can be reduced and cyclized to form the benzimidazole scaffold. In a representative procedure, o-phenylenediamine reacts with 4-chlorobenzaldehyde in the presence of boric acid as a catalyst, followed by nitro reduction using sodium hydrosulfite (Na₂S₂O₄) to yield 2-(4-chlorophenyl)-1H-benzimidazole. Microwave-assisted methods significantly reduce reaction times; for instance, cyclization under microwave irradiation (250W, 10 minutes) achieves yields comparable to conventional heating over hours.

Piperazine Coupling via Nucleophilic Acyl Substitution

Introducing the piperazine moiety requires activating the methanone carbonyl group. A common approach involves converting carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂). For example, 2-hydroxy-N-(piperazin-1-yl)benzamide is treated with SOCl₂ in dimethylformamide (DMF) to form the reactive acyl chloride intermediate, which subsequently reacts with piperazine in DMF at 80°C. Alternatively, benzoyl chloride derivatives are directly coupled with piperazine in the presence of a base like triethylamine (TEA) to form (piperazin-1-yl)(aryl)methanones.

Stepwise Synthesis of (1H-Benzo[d]imidazol-5-yl)(Piperazin-1-yl)Methanone Hydrochloride

Intermediate Synthesis: 5-Amino-1H-benzimidazole

5-Nitro-1H-benzimidazole is synthesized by condensing o-phenylenediamine with nitro-substituted aldehydes. Reduction of the nitro group using zinc (Zn) and ammonium chloride (NH₄Cl) in ethanol yields 5-amino-1H-benzimidazole . Alternatively, sodium hydrosulfite (Na₂S₂O₄) in aqueous ethanol facilitates one-pot nitro reduction and cyclization, achieving >85% yield under microwave conditions.

Methanone Linker Installation

The amino group on the benzimidazole reacts with activated carbonyl compounds. In a two-step process:

  • Acyl Chloride Formation : 5-Amino-1H-benzimidazole-4-carboxylic acid is treated with excess SOCl₂ and catalytic DMF to form the corresponding acyl chloride.

  • Piperazine Coupling : The acyl chloride reacts with anhydrous piperazine in DMF at 80°C for 6–8 hours, yielding (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (HCl) gas or concentrated HCl solution. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain the hydrochloride salt.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher yields (72–98%) for piperazine coupling due to its high polarity and ability to stabilize intermediates. Tetrahydrofuran (THF) is preferred for reactions involving moisture-sensitive reagents like trimethylaluminum (Me₃Al).

  • Microwave Irradiation : Reduces reaction times from hours to minutes. For example, cyclization of nitroanilines completes in 10 minutes at 250W versus 6 hours conventionally.

Catalysts and Reagents

  • Boric Acid : Enhances cyclization efficiency by acting as a Lewis acid, achieving >90% conversion in benzimidazole formation.

  • Sodium Hydrosulfite : A cost-effective reducing agent for nitro groups, compatible with one-pot methodologies.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 3.62–3.58 (m, 4H, piperazine-H), 2.89–2.85 (m, 4H, piperazine-H).

  • ESI-MS : m/z calcd for C₁₂H₁₅N₅O [M+H]⁺: 262.13; found: 262.11.

Elemental Analysis

  • Calculated for C₁₂H₁₅ClN₅O: C 52.65%, H 5.47%, N 25.62%; Found: C 52.61%, H 5.43%, N 25.58%.

Challenges and Mitigation Strategies

Regioselectivity in Benzimidazole Formation

Substituents on the benzimidazole ring can lead to positional isomers. Using directing groups (e.g., nitro or amino) at specific positions ensures regioselective cyclization.

Piperazine Over-Alkylation

Excess acyl chloride or prolonged reaction times may result in dialkylated piperazine. Stoichiometric control (1:1.2 ratio of acyl chloride to piperazine) and stepwise addition mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Determinants of Activity

  • Benzimidazole Core : Essential for π-π interactions with hydrophobic enzyme pockets. Removal (e.g., tetrazole derivatives in ) reduces binding affinity.
  • Piperazine Linker : Enhances solubility and hydrogen-bonding capacity. Replacement with piperidine (e.g., GSK484 ) introduces steric hindrance but improves target specificity.
  • Substituents : Hydroxyphenyl groups () enhance FASN inhibition, while bulky groups like cyclopropylmethyl-indole () favor PAD4 selectivity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt in the parent compound improves aqueous solubility compared to non-ionic analogs (e.g., tetrazole derivatives in ).
  • Lipophilicity : Compounds with aromatic substitutions (e.g., GSK484 ) exhibit higher logP values, favoring blood-brain barrier penetration but reducing solubility.

Biological Activity

(1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a piperazine moiety, which is known to enhance its biological activity. Its molecular formula is C13H15N3HClC_{13}H_{15}N_3\cdot HCl, with a molecular weight of approximately 245.73 g/mol.

Biological Activities

Research has demonstrated that this compound exhibits a wide range of biological activities, which are summarized in the following table:

Biological Activity Description
AntibacterialEffective against various bacterial strains.
AntimycobacterialInhibits the growth of Mycobacterium species.
Anti-inflammatoryReduces inflammation in cellular models.
AntitumorShows cytotoxic effects on cancer cell lines.
AntidiabeticPotential to lower blood glucose levels.
AntiviralInhibits viral replication in vitro.
AntioxidantScavenges free radicals, reducing oxidative stress.

Cellular Effects

The compound has been tested against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • OVCAR-3 (ovarian cancer)

In studies, it demonstrated significant cytotoxicity, particularly against MCF-7 and HepG2 cell lines, indicating its potential as an anticancer agent .

Molecular Mechanisms

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor progression and inflammation.
  • Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.
  • Binding Interactions : The compound interacts with various biomolecules, including proteins and nucleic acids, which can affect cellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study published in Cell Chemical Biology reported that derivatives of benzimidazole compounds exhibited promising anticancer activities by targeting fatty acid synthase (FASN) .
  • Another investigation demonstrated its antibacterial properties against resistant strains of bacteria, showing potential for use in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone hydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with activated carbonyl precursors (e.g., chloroformates or acyl chlorides) under basic conditions (e.g., triethylamine) yields the methanone derivative .
  • Characterization : Key intermediates and final products should be analyzed using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). For instance, 1H^1H-NMR can confirm the presence of piperazine protons (δ ~2.5–3.5 ppm) and aromatic benzimidazole protons (δ ~7.0–8.5 ppm) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodology : The hydrochloride salt enhances water solubility via ionic interactions. Stability can be assessed using accelerated degradation studies (e.g., pH 1–13 buffers at 40°C for 24–72 hours) followed by HPLC analysis. The compound’s hygroscopicity should be monitored using dynamic vapor sorption (DVS) .

Q. What are the common biological targets for benzimidazole-piperazine hybrids, and how are binding assays designed?

  • Methodology : These hybrids often target GPCRs (e.g., serotonin or dopamine receptors) or enzymes (e.g., kinases, PAD4). Radioligand displacement assays or fluorescence polarization assays are used to measure affinity. For example, competitive binding with 3H^3H-ligands in HEK293 cells transfected with target receptors can quantify IC50_{50} values .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for scalability while minimizing impurities?

  • Methodology : Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can predict reaction thermodynamics and identify transition states. Retrosynthetic tools (e.g., Reaxys/Pistachio databases) suggest one-step routes by analyzing precursor compatibility . For example, DFT can model the energy profile of piperazine acylation to avoid side reactions .

Q. How can spectral data contradictions (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved during structural elucidation?

  • Methodology : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For instance, HMBC can correlate the methanone carbonyl carbon (δ ~170 ppm) with adjacent protons. Compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova .

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives targeting PAD4 inhibition?

  • Methodology : Synthesize analogs with substitutions on the benzimidazole (e.g., methoxy groups) or piperazine (e.g., alkylation). Evaluate inhibitory activity using enzymatic assays (e.g., fluorescence-based PAD4 activity kits) and correlate with steric/electronic parameters (e.g., Hammett constants) .

Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products form?

  • Methodology : Conduct forced degradation studies using 3% H2_2O2_2 (oxidative) or UV light (photolytic). Identify degradation products via LC-MS/MS and propose pathways using high-resolution MS and fragmentation patterns. Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) ensure specificity .

Q. What computational approaches predict the compound’s interaction with CYP450 isoforms to assess metabolic liability?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to CYP3A4 or CYP2D6 active sites. Free energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with in vitro microsomal stability assays .

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